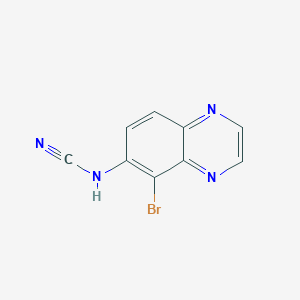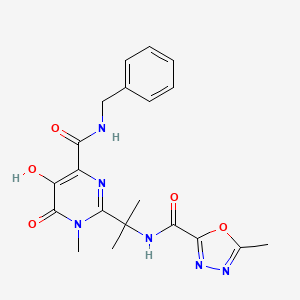
Flufenamic Acid Glucuronide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Flufenamic Acid Glucuronide is a derivative of Flufenamic Acid . Flufenamic Acid is an anthranilic acid derivative with analgesic, anti-inflammatory, and antipyretic properties . It is used in musculoskeletal and joint disorders and administered by mouth and topically .
Synthesis Analysis
The synthesis of Flufenamic Acid involves coordination solids of flufenamic acid (ffa), a nonsteroidal anti-inflammatory drug molecule with biologically significant cobalt and zinc along with an auxiliary N-donor ligand .Molecular Structure Analysis
The molecular structure of Flufenamic Acid consists of anthranilic acid carrying an N-(trifluoromethyl)phenyl substituent . The molecular formula of Flufenamic Acid Glucuronide is C20H18F3NO8 .Chemical Reactions Analysis
The chemical reactions of Flufenamic Acid involve glucuronidation, a process where glucuronides of various compounds are formed . This process is crucial in the metabolism of xenobiotics .Physical And Chemical Properties Analysis
The physical and chemical properties of Flufenamic Acid are influenced by its polymorphism . Nine polymorphs of Flufenamic Acid have been accessed through the use of polymer-induced heteronucleation (PIHn) and solid–solid transformation at low temperature .Mecanismo De Acción
Safety and Hazards
Direcciones Futuras
Future research directions include the development of kinetic models of each transacylation and hydrolysis reaction for a series of phenylacetic acid acyl glucuronides and their analogous acyl glucosides . These models may find application in drug discovery for prediction of acyl glucuronide and glucoside metabolite behavior .
Propiedades
| { "Design of the Synthesis Pathway": "Flufenamic Acid Glucuronide can be synthesized by the reaction of Flufenamic Acid with Glucuronic Acid in the presence of a coupling agent such as N,N'-Dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-Dimethylaminopyridine (DMAP).", "Starting Materials": [ "Flufenamic Acid", "Glucuronic Acid", "N,N'-Dicyclohexylcarbodiimide (DCC)", "4-Dimethylaminopyridine (DMAP)", "Anhydrous Dichloromethane (DCM)", "Anhydrous Methanol", "Anhydrous Sodium Hydroxide (NaOH)", "Anhydrous Hydrochloric Acid (HCl)", "Diethyl Ether", "Ice" ], "Reaction": [ "Step 1: Synthesis of Flufenamic Acid Glucuronide", "a. Dissolve Flufenamic Acid (1.0 mmol) and Glucuronic Acid (1.2 mmol) in Anhydrous Dichloromethane (DCM) (10 mL) in a round-bottom flask equipped with a magnetic stirrer.", "b. Add N,N'-Dicyclohexylcarbodiimide (DCC) (1.2 mmol) and 4-Dimethylaminopyridine (DMAP) (0.1 mmol) to the reaction mixture and stir the reaction at room temperature for 24 hours.", "c. After completion of the reaction, filter the reaction mixture to remove the dicyclohexylurea precipitate.", "d. Concentrate the filtrate under reduced pressure to obtain a crude product.", "e. Purify the crude product by column chromatography using Diethyl Ether and Anhydrous Methanol as eluent to obtain Flufenamic Acid Glucuronide (yield: 70-80%).", "Step 2: Preparation of Sodium Salt of Flufenamic Acid Glucuronide", "a. Dissolve Flufenamic Acid Glucuronide (1.0 mmol) in Anhydrous Methanol (10 mL) in a round-bottom flask equipped with a magnetic stirrer.", "b. Add Anhydrous Sodium Hydroxide (NaOH) (1.2 mmol) to the reaction mixture and stir the reaction at room temperature for 2 hours.", "c. After completion of the reaction, adjust the pH of the reaction mixture to 2-3 using Anhydrous Hydrochloric Acid (HCl).", "d. Extract the reaction mixture with Diethyl Ether (3 x 10 mL).", "e. Combine the organic layers and wash with Ice-cold Water (10 mL).", "f. Dry the organic layer over Anhydrous Sodium Sulfate (Na2SO4) and concentrate under reduced pressure to obtain the Sodium Salt of Flufenamic Acid Glucuronide (yield: 60-70%)." ] } | |
Número CAS |
87816-74-8 |
Nombre del producto |
Flufenamic Acid Glucuronide |
Fórmula molecular |
C₂₀H₁₈F₃NO₈ |
Peso molecular |
457.35 |
Sinónimos |
2-[[3-(Trifluoromethyl)phenyl]amino]benzoic Acid; 2-[3-(Trifluoromethyl)anilino]benzoic Acid; 3’-Trifluoromethyldiphenylamine-2-carboxylic Acid; Fullsafe; INF 1837; Meralen; Sastridex Glucuronide; Surika Glucuronide; Tecramine Glucuronide; |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![1-[(7R)-3,4-dimethoxy-7-bicyclo[4.2.0]octa-1,3,5-trienyl]-N-methylmethanamine;hydrochloride](/img/structure/B1144506.png)


![3-(2-chloroethyl)-9-oxo-2-methyl-6,7,8,9-tetrahydro-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B1144515.png)